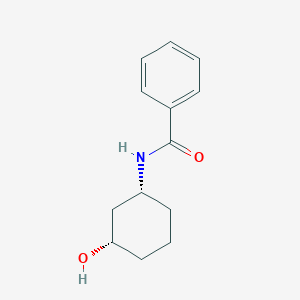

cis-N-(3-Hydroxycyclohexyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-N-(3-Hydroxycyclohexyl)benzamide: is an organic compound with the molecular formula C13H17NO2 It is characterized by a cyclohexyl ring substituted with a hydroxy group at the third position and an amide linkage to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-N-(3-Hydroxycyclohexyl)benzamide typically involves the following steps:

Formation of 3-Hydroxycyclohexylamine: This can be achieved by the reduction of 3-nitrocyclohexanol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.

Amidation Reaction: The 3-hydroxycyclohexylamine is then reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions:

Oxidation: The hydroxy group in cis-N-(3-Hydroxycyclohexyl)benzamide can undergo oxidation to form a ketone.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Conditions involving nucleophiles like amines or alcohols.

Major Products:

Oxidation: Formation of 3-oxocyclohexylbenzamide.

Reduction: Formation of 3-hydroxycyclohexylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of N-(3-hydroxycyclohexyl)benzamide exhibit significant anticancer properties. For instance, compounds structurally related to this benzamide have shown efficacy against HER-2 overexpressed breast cancer cells. The lead compound in a related series demonstrated an IC50 value of 17.44 µM, indicating potent activity against cancer cell proliferation .

-

Respiratory Therapeutics

- The compound is noted for its secretolytic properties, which enhance respiratory tract fluid output. This makes it a candidate for treating respiratory conditions, providing antitussive effects and mucolytic action . In animal studies, formulations containing this compound have been effective in managing symptoms associated with respiratory illnesses.

- Psychoactive Research

Material Science Applications

-

Polymer Chemistry

- The compound has potential applications in polymer synthesis due to its ability to act as a monomer or additive in the formulation of new materials. Its unique structure can enhance the mechanical properties of polymers, making them suitable for various industrial applications.

- Biochemical Research

Case Studies

- Study on Anticancer Properties : A series of experiments conducted on derivatives of this compound revealed their capacity to inhibit tumor growth in vitro, with specific focus on breast cancer cell lines (SKBr-3). The study highlighted the structure-activity relationship that underpins their effectiveness .

- Respiratory Health : In a veterinary study, formulations containing this compound were administered to warm-blooded animals suffering from respiratory ailments. Results indicated a marked improvement in respiratory function and reduced cough reflex, demonstrating its therapeutic potential .

Data Tables

| Application Area | Specific Use Case | Observed Effect/Activity |

|---|---|---|

| Anticancer | HER-2 overexpressed breast cancer cells | IC50 = 17.44 µM |

| Respiratory Therapeutics | Mucolytic agent | Enhanced respiratory fluid output |

| Polymer Chemistry | Monomer/additive in polymer synthesis | Improved mechanical properties |

| Biochemical Research | Enzyme substrate/inhibitor | Insights into enzyme kinetics |

作用机制

The mechanism of action of cis-N-(3-Hydroxycyclohexyl)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxy and amide groups could form hydrogen bonds with target molecules, influencing their function.

相似化合物的比较

trans-N-(3-Hydroxycyclohexyl)benzamide: Differing in the stereochemistry of the cyclohexyl ring.

N-(3-Hydroxycyclohexyl)acetamide: Differing in the acyl group attached to the amide nitrogen.

Uniqueness: cis-N-(3-Hydroxycyclohexyl)benzamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities compared to its trans isomer or other similar compounds.

生物活性

cis-N-(3-Hydroxycyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a cyclohexyl ring with a hydroxyl group and a benzamide moiety. The synthesis typically involves the reduction of 3-nitrocyclohexanol to form 3-hydroxycyclohexylamine, followed by an amidation reaction with benzoyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds, influencing the function of target molecules. This compound may modulate receptor activity, potentially offering therapeutic benefits in various biological pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that derivatives of benzamide compounds can inhibit cancer cell proliferation. For instance, certain benzamide analogs demonstrated significant anti-breast cancer activity through molecular docking studies targeting specific proteins like Akt .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acid ceramidase. In one study, related compounds showed potent inhibition with IC50 values in the nanomolar range .

- Receptor Interaction : Similar compounds have been reported to interact with cannabinoid receptors, suggesting potential psychoactive properties. However, the specific activity of this compound on these receptors requires further investigation .

Case Studies and Research Findings

- Anti-Cancer Activity : A study synthesized thiourea benzamide derivatives and assessed their efficacy against breast cancer cells. The results indicated that certain complexes had high effectiveness in inhibiting cell growth, highlighting the therapeutic potential of benzamide derivatives .

- Enzyme Inhibition Studies : Research on N-benzoyloxybenzamides revealed that these compounds could inhibit acid ceramidase effectively, with some variants exhibiting IC50 values as low as 3.2 nM, demonstrating their potential as drug candidates in cancer therapy .

- Molecular Docking Analysis : A study involving molecular docking provided insights into how this compound could bind to target proteins, revealing low binding energy values that suggest strong interactions with therapeutic targets .

Comparative Analysis

A comparison of this compound with similar compounds illustrates its unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Hydroxylated benzamide | Potential anticancer activity |

| trans-N-(3-Hydroxycyclohexyl)benzamide | Hydroxylated benzamide | Different receptor interactions |

| N-(3-Hydroxycyclohexyl)acetamide | Acetamide variant | Varying biological activities |

属性

IUPAC Name |

N-[(1R,3S)-3-hydroxycyclohexyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)/t11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHCFBWCQDHOMN-NEPJUHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。